Cas no 402-15-3 (2-hydroxy-4-(trifluoromethyl)benzamide)

2-hydroxy-4-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,2-hydroxy-4-(trifluoromethyl)-
- 2-hydroxy-4-(trifluoromethyl)benzamide
- 2-Hydroxy-4-trifluormethyl-benzoesaeure-amid
- 2-hydroxy-4-trifluoromethyl-benzamide
- 2-hydroxy-4-trifluoromethyl-benzoic acid amide
- 4-Trifluormethylsalicylamid
- NSC-146034
- SCHEMBL1447588
- NSC146034
- 2-hydroxy-4-trifluoromethylbenzamide
- AKOS024437517
- 402-15-3
- MB33687
- EN300-8669211
- DTXSID50301711
-
- MDL: MFCD16999285
- インチ: InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(12)14)6(13)3-4/h1-3,13H,(H2,12,14)
- InChIKey: TZCZNBBIPUEKET-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C(F)(F)F)C=CC=1C(N)=O
計算された属性
- せいみつぶんしりょう: 205.03500
- どういたいしつりょう: 205.03506292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- PSA: 63.32000
- LogP: 2.21020
2-hydroxy-4-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8669211-5g |
2-hydroxy-4-(trifluoromethyl)benzamide |
402-15-3 | 95% | 5g |
$1448.0 | 2023-09-02 | |
Alichem | A015001676-250mg |
2-Hydroxy-4-(trifluoromethyl)benzamide |
402-15-3 | 97% | 250mg |
$489.60 | 2023-09-02 | |
Alichem | A015001676-500mg |
2-Hydroxy-4-(trifluoromethyl)benzamide |
402-15-3 | 97% | 500mg |
$823.15 | 2023-09-02 | |
Enamine | EN300-8669211-0.5g |
2-hydroxy-4-(trifluoromethyl)benzamide |
402-15-3 | 95.0% | 0.5g |
$374.0 | 2025-03-21 | |
Enamine | EN300-8669211-10.0g |
2-hydroxy-4-(trifluoromethyl)benzamide |
402-15-3 | 95.0% | 10.0g |
$2146.0 | 2025-03-21 | |
Enamine | EN300-8669211-5.0g |
2-hydroxy-4-(trifluoromethyl)benzamide |
402-15-3 | 95.0% | 5.0g |
$1448.0 | 2025-03-21 | |
Aaron | AR01I2MN-100mg |
Benzamide,2-hydroxy-4-(trifluoromethyl)- |
402-15-3 | 95% | 100mg |
$218.00 | 2025-02-14 | |
1PlusChem | 1P01I2EB-250mg |
Benzamide,2-hydroxy-4-(trifluoromethyl)- |
402-15-3 | 95% | 250mg |
$300.00 | 2024-05-03 | |
Aaron | AR01I2MN-250mg |
Benzamide,2-hydroxy-4-(trifluoromethyl)- |
402-15-3 | 95% | 250mg |
$300.00 | 2025-02-14 | |
Aaron | AR01I2MN-2.5g |
Benzamide,2-hydroxy-4-(trifluoromethyl)- |
402-15-3 | 95% | 2.5g |
$1370.00 | 2025-02-14 |
2-hydroxy-4-(trifluoromethyl)benzamide 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
2-hydroxy-4-(trifluoromethyl)benzamideに関する追加情報
Benzamide, 2-hydroxy-4-(trifluoromethyl)-: A Comprehensive Overview
Benzamide, 2-hydroxy-4-(trifluoromethyl)- is a chemical compound with the CAS number 402-15-3, known for its unique structure and potential applications in various fields. This molecule has garnered significant attention due to its trifluoromethyl group and hydroxyl substituents, which contribute to its distinct chemical properties and reactivity. The compound is often studied in the context of biochemical research and pharmaceutical development, where its functional groups play a critical role in interactions with biological systems.
The trifluoromethyl group (CF3) is a highly electronegative substituent that imparts strong electron-withdrawing effects, making it an excellent candidate for enhancing the stability and reactivity of organic molecules. In the case of Benzamide, 2-hydroxy-4-(trifluoromethyl)-, this group is positioned at the para position relative to the hydroxyl group (-OH), creating a unique electronic environment that facilitates specific biochemical interactions. This structural arrangement also contributes to the compound's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its potential use in drug design.
Recent studies have highlighted the importance of Benzamide, 2-hydroxy-4-(trifluoromethyl)- in anticancer research. The compound's ability to modulate cellular pathways and inhibit key enzymes involved in cancer progression has positioned it as a promising lead for the development of novel therapeutic agents. For instance, research published in Cancer Research (2023) demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and liver cancer cells, making it a valuable candidate for further investigation.
One of the key advantages of Benzamide, 2-hydroxy-4-(trifluoromethyl)- is its hydrophilicity, which is influenced by the hydroxyl group and the trifluoromethyl substituent. This property enhances its solubility in aqueous environments, making it more amenable to biological assays and drug delivery systems. Additionally, the compound's relatively small molecular size ensures that it can easily penetrate cellular membranes, a critical factor for its bioavailability and efficacy in therapeutic applications.
Another area of active research involving Benzamide, 2-hydroxy-4-(trifluoromethyl)- is its role in inflammation and immune modulation. Preclinical studies have shown that this compound can effectively suppress inflammatory pathways by inhibiting the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). These findings suggest potential utility in the treatment of inflammatory diseases, including arthritis and autoimmune disorders, where excessive inflammation plays a central role.
The pharmacokinetics of Benzamide, 2-hydroxy-4-(trifluoromethyl)- have also been extensively studied to evaluate its suitability as a drug candidate. Results from absorption, distribution, metabolism, and excretion (ADME) studies indicate that the compound exhibits favorable pharmacokinetic profiles, with minimal toxicity and rapid clearance from the system. These properties are particularly advantageous for the development of oral medications, where ease of administration and reduced side effects are critical considerations.
Furthermore, Benzamide, 2-hydroxy-4-(trifluoromethyl)- has shown promise in antimicrobial applications, particularly against resistant bacterial strains. Its ability to disrupt bacterial cell walls and interfere with essential metabolic pathways has been explored in several recent studies. For example, research conducted at the University of California (2023) demonstrated that this compound exhibits potent antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA), a bacterium notorious for its resistance to conventional antibiotics.
In conclusion, Benzamide, 2-hydroxy-4-(trifluoromethyl)- is a multifaceted compound with significant potential in biomedical research and therapeutic development. Its unique structural features, including the trifluoromethyl group and hydroxyl substituent, contribute to its diverse biological activities and make it an attractive candidate for further investigation. As our understanding of this compound's mechanisms of action continues to evolve, it is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.
402-15-3 (2-hydroxy-4-(trifluoromethyl)benzamide) 関連製品
- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)
- 118247-88-4(Z-L-beta-Glutamic acid gamma-tert-butyl ester)
- 1183652-92-7(1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)
- 2228499-28-1((5-bromo-2,3-dimethoxyphenyl)methylhydrazine)
- 2680620-42-0(ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate)
- 1805383-31-6(3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine)
- 946198-91-0(5-methyl-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylthiophene-2-sulfonamide)
- 2538309-07-6(5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate)
- 1361695-66-0(2-Amino-5-nitro-3-(2,3,5-trichlorophenyl)pyridine)
- 2125334-40-7(N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide)



